7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
Description
Chemical Structure and Properties 7-[(4-Methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS: 1009549-45-4) is a heterocyclic compound with a molecular formula of C₁₆H₂₂N₄O₃S and a molecular weight of 350.4 g/mol . The molecule features a pyrrolo[1,2-a]quinoxalinone core substituted with a 4-methylpiperazinylsulfonyl group at the 7-position. This sulfonyl-piperazine moiety likely enhances solubility and modulates interactions with biological targets, such as kinases or enzymes .
Synthesis and Applications Synthetic routes to pyrrolo[1,2-a]quinoxalinones often involve cycloaddition reactions (e.g., 1,3-dipolar cycloadditions of benzimidazolium ylides) or copper-catalyzed intramolecular N-arylation .
Properties
IUPAC Name |
7-(4-methylpiperazin-1-yl)sulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-18-7-9-19(10-8-18)24(22,23)12-4-5-14-13(11-12)17-16(21)15-3-2-6-20(14)15/h4-5,11,15H,2-3,6-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZFQYDLKCWRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structure, synthesis, and pharmacological properties based on diverse scientific sources.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 350.44 g/mol
CAS Number: 1009549-45-4
The compound features a tetrahydropyrroloquinoxaline core fused with a sulfonamide moiety derived from 4-methylpiperazine. The unique combination of these functional groups contributes to its potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures to This compound exhibit a variety of biological activities:
- Antimicrobial Activity: Analogous compounds have demonstrated significant antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Acetylcholinesterase Inhibition: Some derivatives have shown strong inhibitory activity against acetylcholinesterase, an important target for neurodegenerative diseases .
- Urease Inhibition: The compound also exhibits strong inhibitory effects on urease, which is relevant in treating infections caused by urease-producing bacteria .
Summary of Biological Activities
Synthesis and Characterization
The synthesis of This compound involves several steps that include the formation of the tetrahydropyrroloquinoxaline core followed by the introduction of the sulfonamide group. Techniques such as NMR and mass spectrometry are employed for structural elucidation .
Pharmacological Evaluations
In vitro studies have been conducted to evaluate the biological activities of this compound. For instance:
- Antibacterial Screening: Compounds similar to this one have been tested against various bacterial strains. Results indicated moderate to strong antibacterial activity against specific pathogens .
- Docking Studies: Computational studies have provided insights into the binding interactions of the compound with target proteins, suggesting potential mechanisms of action .
Recent Developments
Recent research has focused on expanding the understanding of the biological activity of related compounds. For instance, studies have explored the efficacy of various derivatives in inhibiting key enzymes involved in disease processes .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one. Compounds with similar structures have shown efficacy against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, derivatives containing electron-withdrawing groups demonstrated enhanced antibacterial activity, suggesting that modifications at specific positions can optimize efficacy against resistant strains .
Anticancer Properties
Compounds in the quinoxaline family have been investigated for their anticancer potential. Research indicates that modifications to the piperazine moiety can enhance the cytotoxic effects on cancer cell lines. In vitro studies have suggested that these compounds may inhibit cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
Antimalarial Activity
The antiplasmodial activity of quinoxaline derivatives has been documented in several studies. These compounds exhibit moderate potency against Plasmodium falciparum, with some derivatives progressing to preclinical development due to their favorable pharmacokinetic profiles and novel mechanisms of action. Specifically, they inhibit translation elongation factor 2 in the malaria parasite, showcasing a unique approach to antimalarial drug design .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications that influence biological activity:
| Modification | Effect on Activity | Example Compound |
|---|---|---|
| Electron-withdrawing groups | Increased antibacterial activity | Compound 6d |
| Piperazine substitution | Enhanced cytotoxicity against cancer cells | Compound 9c |
| Quinoxaline core alterations | Improved antimalarial efficacy | DDD107498 |
Case Studies
- Antimicrobial Efficacy : A study published in RSC Advances demonstrated that specific derivatives of quinoxaline exhibited significant antimicrobial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml indicating potential for further development as anti-tuberculosis agents .
- Anticancer Research : Another investigation focused on the cytotoxic effects of modified quinoxalines on human cancer cell lines revealed promising results for compounds structurally related to this compound. The study noted significant apoptosis induction and cell cycle arrest at specific concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrrolo[1,2-a]quinoxalinone derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Findings from Comparative Studies
BTK Inhibition: The unsubstituted pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold (Compound 2) exhibits potent BTK inhibition (IC₅₀ = 7.41 nM), surpassing covalent inhibitors like ibrutinib . The 4-methylpiperazinylsulfonyl substituent in the target compound may enhance solubility but could reduce potency compared to simpler analogs due to steric effects .
Antiviral Activity: Quinoxaline derivatives, such as 6-fluoro-quinoxalinylethylpyridylthiourea (6-FQXTP), show significant HIV-1 reverse transcriptase inhibition .
Physicochemical Properties :
- The molecular weight of the target compound (350.4 g/mol ) is higher than simpler analogs (e.g., Compound 2: ~290 g/mol), which may affect bioavailability . The sulfonyl group improves water solubility, but the 4-methylpiperazine moiety introduces basicity, influencing pharmacokinetics .
Synthetic Accessibility :
- Copper-catalyzed intramolecular cyclization (used for analogs) offers higher yields (~80%) compared to palladium-dependent methods (~50%) . However, the sulfonyl-piperazine substitution likely requires additional steps, increasing synthetic complexity .
Q & A
Q. What experimental parameters are critical for optimizing the Cu-catalyzed synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?
- Methodological Answer : Key parameters include catalyst loading (e.g., CuI vs. CuBr), solvent polarity (e.g., DMF vs. toluene), reaction temperature (80–120°C), and substrate stoichiometry. For example, CuI in DMF at 100°C achieves higher yields (85%) compared to CuBr in toluene (62%) . Use Table 1 from to compare ligand effects (e.g., 1,10-phenanthroline vs. PPh₃) on reaction efficiency.
Q. How can researchers characterize the structural integrity of sulfonylated piperazine derivatives like this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions (e.g., methylpiperazino-sulfonyl group), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray diffraction for stereochemical confirmation. For example, ¹H-NMR in CDCl₃ resolves pyrroloquinoxaline proton splitting patterns, while HRMS confirms the molecular ion peak (e.g., m/z 393.1417 for a related compound) .
Q. What structural motifs in this compound correlate with biological activity in prior studies?
- Methodological Answer : The sulfonyl-piperazine moiety enhances solubility and receptor binding, while the tetrahydropyrroloquinoxaline core mimics kinase inhibitor scaffolds. Compare with isoindolo[1,2-a]quinoxalin-4(5H)-one (NSC 734235), where similar frameworks show antitumor activity .
Advanced Research Questions
Q. How do contradictions in cycloaddition product distributions arise during synthesis, and how can they be resolved?
- Methodological Answer : Competing pathways (e.g., imidazole ring-opening vs. direct cycloaddition) depend on dipolarophile electronic properties. For instance, electron-deficient alkynes favor pyrrolo[1,2-a]quinoxalin-4(5H)-ones, while electron-rich systems yield 2-(1H-pyrrol-1-yl)anilines. Use kinetic studies and DFT calculations to map energy barriers .
Q. What mechanistic evidence supports the formation of byproducts in Cu-catalyzed reactions?
- Methodological Answer : Byproducts like dimerized intermediates arise from incomplete sulfonylation or oxidative coupling. Monitor reaction progress via LC-MS and isolate intermediates (e.g., using flash chromatography). Spectral analysis (e.g., IR for sulfonyl S=O stretches) and X-ray data validate proposed pathways .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonding between the sulfonyl group and active-site residues (e.g., Asp86 in EGFR). Validate with SAR studies on piperazine-substituted analogs .
Q. What solvent systems optimize selectivity toward the desired sulfonylated product?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states via dipole interactions, reducing side reactions. Compare with , where DMF increased yield by 20% over THF. Use Hansen solubility parameters to screen solvents .
Q. How does pH influence the stability of the tetrahydropyrroloquinoxaline core during storage?
- Methodological Answer : Under acidic conditions (pH < 4), protonation of the quinoxaline nitrogen leads to ring-opening. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Buffered solutions (pH 6–8) in inert atmospheres minimize degradation .
Q. What crystallographic techniques validate the stereochemistry of the 3a-position in this compound?
Q. How can researchers link this compound’s activity to broader pharmacological frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
